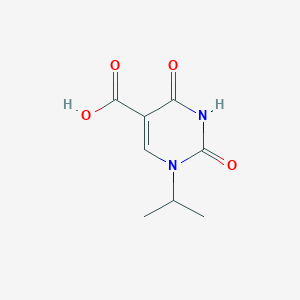![molecular formula C19H14N2OS2 B3017855 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034252-96-3](/img/structure/B3017855.png)
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2OS2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide and its derivatives play a crucial role in heterocyclic synthesis. Studies have demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, from thiophene-carboxamide derivatives. These compounds are synthesized via the coupling of diazo compounds with cyanoacetate or acetoacetate, showcasing the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures (Mohareb et al., 2004).
Drug Discovery
Thiophene derivatives, including this compound, are significant in the drug discovery process, especially as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy due to their ability to selectively inhibit HDACs, which are involved in the regulation of gene expression. The compound MGCD0103 is an example of a thiophene derivative that has shown promise as an anticancer drug due to its selectivity for HDACs 1-3 and 11, indicating the potential of thiophene derivatives in developing targeted cancer therapies (Zhou et al., 2008).
Material Science
In material science, thiophene derivatives are utilized for their electrochromic properties. For instance, copolymers containing thiophene and carbazole have been synthesized and studied for their electrochromic properties. These materials exhibit significant potential in applications such as smart windows and displays due to their ability to change color upon application of an electric current. The study on these copolymers demonstrates the role of thiophene derivatives in advancing material science and developing new technologies (Aydın & Kaya, 2013).
Antioxidant and Anticorrosive Applications
Thiophene derivatives have also been explored for their antioxidant and anticorrosive properties. These compounds can serve as effective additives in motor oils, enhancing their performance and longevity. Research into pyrimidine-5-carboxylate derivatives, closely related to the compound , has led to the development of new additives that provide antioxidant and corrosion inhibition for gasoline lube oils, showcasing the potential of thiophene derivatives in industrial applications (Hassan et al., 2010).
Orientations Futures
The future directions for research on “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Mécanisme D'action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been shown to exhibit a range of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
The activity of thiophene derivatives can be influenced by a variety of factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHYXXNHMHVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)
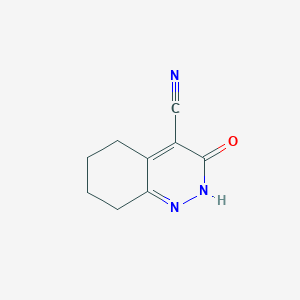

![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)

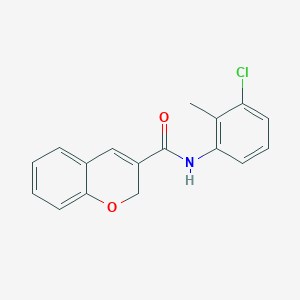
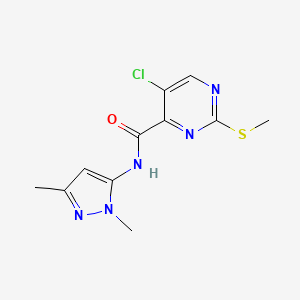
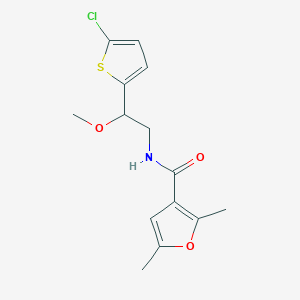
![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)

